molecular formula C11H13BrO B12977138 2-Bromo-1-(2-isopropylphenyl)ethanone

2-Bromo-1-(2-isopropylphenyl)ethanone

Cat. No.: B12977138
M. Wt: 241.12 g/mol
InChI Key: JYVIEZMEVWJWHX-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-isopropylphenyl)ethanone is a brominated acetophenone derivative characterized by a 2-isopropylphenyl substituent attached to a bromoethanone moiety. Bromoethanones are widely used in organic synthesis, particularly as intermediates for pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

2-bromo-1-(2-propan-2-ylphenyl)ethanone

InChI

InChI=1S/C11H13BrO/c1-8(2)9-5-3-4-6-10(9)11(13)7-12/h3-6,8H,7H2,1-2H3

InChI Key

JYVIEZMEVWJWHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-(2-isopropylphenyl)ethanone can be synthesized through the bromination of 1-

Comparison with Similar Compounds

Comparison with Similar Bromoethanone Derivatives

Structural and Physical Properties

The table below compares 2-Bromo-1-(2-isopropylphenyl)ethanone with structurally related bromoethanones, focusing on molecular weight, substituents, melting points, and synthesis methods:

Compound Name Molecular Formula Substituents Molecular Weight Melting Point (°C) Synthesis Method (Yield) Source
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone C₈H₆Br₂O₂ 5-Bromo-2-hydroxyphenyl 293.94 107 Bromination in acetic acid (Quantitative) Handbook of Hydroxyacetophenones
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone C₈H₆BrFO₂ 5-Fluoro-2-hydroxyphenyl 233.04 86–87 Bromine in dioxane-ethyl ether (80%) Handbook of Hydroxyacetophenones
2-Bromo-1-(2-fluorophenyl)ethanone C₈H₆BrFO 2-Fluorophenyl 215.04 Not reported Bromine in acetic acid (97%) ECHEMI Report
2-Bromo-1-(4-nitrophenyl)ethanone C₈H₆BrNO₃ 4-Nitrophenyl 244.05 Not reported Commercial availability Research Paper
This compound* C₁₁H₁₃BrO 2-Isopropylphenyl 241.13 Not reported Likely analogous bromination Inferred
Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (4-nitrophenyl) and halogens (Br, F) increase reactivity, facilitating nucleophilic substitutions. For example, 2-Bromo-1-(4-nitrophenyl)ethanone is commercially available due to its utility in synthesis . Hydroxyl Groups: Hydroxy-substituted derivatives (e.g., 5-bromo-2-hydroxyphenyl) exhibit higher melting points (~107°C), likely due to hydrogen bonding . Alkyl Groups: The isopropyl group in 2-isopropylphenyl may enhance lipophilicity compared to halogenated analogs.

Synthetic Efficiency: Bromination in acetic acid (e.g., for 2-Bromo-1-(2-fluorophenyl)ethanone) achieves near-quantitative yields (97%) , while reactions in dioxane-ethyl ether yield ~80% .

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